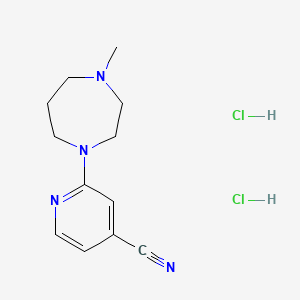
2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound may have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The diazepane ring can exist in various conformations, while the pyridine ring is planar due to the sp2 hybridization of the carbon and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of functional groups, and its stereochemistry .科学的研究の応用
Synthesis and Structural Analysis
The compound has been a focal point in synthetic chemistry, particularly in the synthesis of various pyridine derivatives. For instance, Al-Issa (2012) described the synthesis of a series of pyridine carbonitriles, showcasing the versatility of pyridine derivatives in constructing complex molecular structures. Similarly, Cetina et al. (2010) synthesized and analyzed the structural features of pyridine derivatives, contributing to our understanding of their optical properties (Al-Issa, 2012), (Cetina et al., 2010).
Reactivity and Spectroscopic Analysis
The compound's reactivity and spectroscopic properties are also subjects of interest. Tranfić et al. (2011) investigated the structural differences and supramolecular structure of related pyridine derivatives, contributing to our understanding of the compound's interaction in solution and its spectral properties (Tranfić et al., 2011).
Catalytic and Material Applications
The compound's potential in catalytic and material applications has been explored as well. For instance, Muthuramalingam et al. (2021) discussed the use of diazepane-based ligands in the activation and conversion of atmospheric CO2, indicating the compound's relevance in environmental chemistry and catalysis (Muthuramalingam et al., 2021).
Chemical Synthesis and Biological Activity
The compound has been used in the synthesis of various biologically active derivatives. For example, Miszke et al. (2008) described the synthesis of pyridine derivatives and evaluated their microbiological activity, highlighting the compound's potential in developing new antimicrobial agents (Miszke et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15-5-2-6-16(8-7-15)12-9-11(10-13)3-4-14-12;;/h3-4,9H,2,5-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKHETDJVZIIKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CC(=C2)C#N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

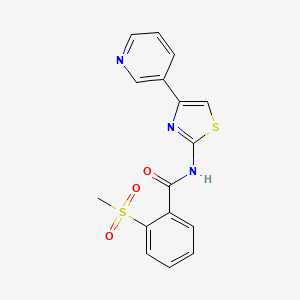
acetic acid](/img/structure/B2409726.png)
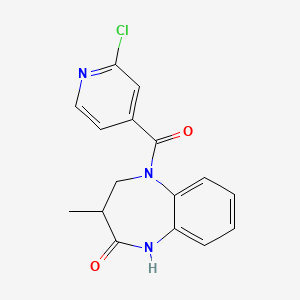
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
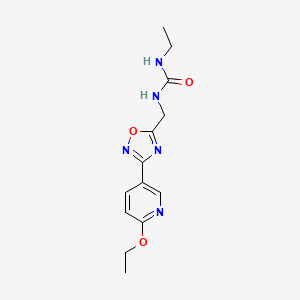
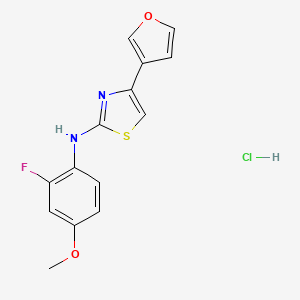
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
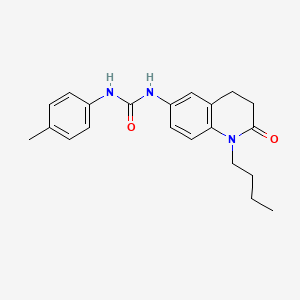

![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
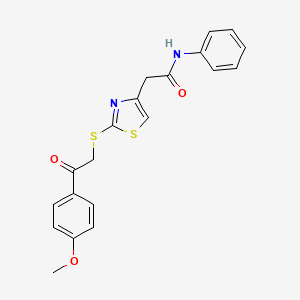

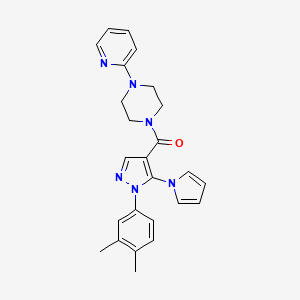
![methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate](/img/structure/B2409745.png)